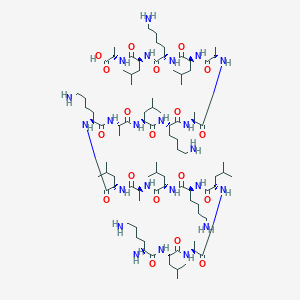
KLA seq
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KLA sequence involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as carbodiimides. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of KLA sequence can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of large quantities of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
KLA sequence primarily undergoes reactions that involve its interaction with cellular membranes. It does not typically participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its biological activity is mediated through its ability to disrupt mitochondrial membranes .
Common Reagents and Conditions
The synthesis of KLA sequence involves reagents such as protected amino acids, carbodiimides, and cleavage reagents like trifluoroacetic acid. The reaction conditions typically include controlled temperature and pH to ensure the proper assembly of the peptide chain .
Major Products Formed
The major product formed from the synthesis of KLA sequence is the peptide itself, which can be further modified or conjugated with other molecules to enhance its biological activity .
Scientific Research Applications
KLA sequence has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Therapy: KLA sequence has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Biological Research: KLA sequence is used as a tool in biological research to study the mechanisms of apoptosis and mitochondrial function.
Industrial Applications:
Mechanism of Action
KLA sequence exerts its effects by disrupting the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are enzymes involved in the apoptotic pathway. The peptide targets the mitochondrial membrane due to its positively charged lysine residues, which interact with the negatively charged phospholipids in the membrane .
Comparison with Similar Compounds
KLA sequence is unique in its ability to induce apoptosis through mitochondrial membrane disruption. Similar compounds include other pro-apoptotic peptides such as:
Bax: A protein that promotes apoptosis by permeabilizing the mitochondrial membrane.
Bak: Another protein that induces apoptosis through mitochondrial membrane disruption.
BH3-only proteins: A family of proteins that promote apoptosis by interacting with and activating Bax and Bak.
Compared to these compounds, KLA sequence is unique in its synthetic nature and its potential for modification and conjugation to enhance its biological activity .
Properties
Molecular Formula |
C90H169N23O19 |
|---|---|
Molecular Weight |
1877.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C90H169N23O19/c1-48(2)41-66(111-78(119)61(96)31-21-26-36-91)83(124)100-58(18)76(117)110-72(47-54(13)14)89(130)105-64(34-24-29-39-94)81(122)112-67(42-49(3)4)84(125)101-59(19)77(118)109-70(45-52(9)10)87(128)104-63(33-23-28-38-93)80(121)99-57(17)75(116)108-69(44-51(7)8)86(127)103-62(32-22-27-37-92)79(120)98-55(15)73(114)97-56(16)74(115)107-71(46-53(11)12)88(129)106-65(35-25-30-40-95)82(123)113-68(43-50(5)6)85(126)102-60(20)90(131)132/h48-72H,21-47,91-96H2,1-20H3,(H,97,114)(H,98,120)(H,99,121)(H,100,124)(H,101,125)(H,102,126)(H,103,127)(H,104,128)(H,105,130)(H,106,129)(H,107,115)(H,108,116)(H,109,118)(H,110,117)(H,111,119)(H,112,122)(H,113,123)(H,131,132)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m0/s1 |
InChI Key |
YUWIEWLXZOANKN-NSKYRFEWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















